Cas no 1094292-89-3 (3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine)

3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused triazolopyrimidine core, modified with a tert-butyl group at the 3-position and a chlorine substituent at the 7-position. This structure imparts enhanced steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group improves lipophilicity and metabolic stability, while the chlorine atom offers reactivity for further functionalization. Its rigid bicyclic framework contributes to high selectivity in target binding, particularly in kinase inhibition or nucleoside analog development. The compound is characterized by its purity, stability, and compatibility with diverse reaction conditions, supporting its use in advanced medicinal chemistry research.
3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine structure
1094292-89-3 structure
Product Name:3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
CAS No:1094292-89-3
MF:C9H11ClN4
MW:210.66343998909
CID:4571173
PubChem ID:43144431
Update Time:2025-06-08

3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 3-tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
    • Z1993522378
    • 3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
    • Inchi: 1S/C9H11ClN4/c1-9(2,3)8-13-12-7-4-6(10)11-5-14(7)8/h4-5H,1-3H3
    • InChI Key: VROUGZXQSCJFOS-UHFFFAOYSA-N
    • SMILES: ClC1=CC2=NN=C(C(C)(C)C)N2C=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 215
  • XLogP3: 3.2
  • Topological Polar Surface Area: 43.1

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Additional information on 3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine

Comprehensive Overview of 3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine (CAS No. 1094292-89-3)

3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine (CAS No. 1094292-89-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the triazolopyrimidine class, which is known for its versatile applications in drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or pesticide intermediate, aligning with current trends in precision medicine and sustainable agriculture.

The molecular structure of 3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine features a chloro-substituted pyrimidine ring fused with a 1,2,4-triazole moiety, enhanced by a tert-butyl group at the 3-position. This configuration contributes to its lipophilicity and bioavailability, making it a candidate for optimizing ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) in drug design. Recent studies highlight its relevance in addressing drug-resistant pathogens and crop diseases, topics frequently searched in academic and industrial databases.

In synthetic chemistry, CAS 1094292-89-3 serves as a building block for more complex molecules. Its chloro and triazole functionalities allow for diverse cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, which are pivotal in creating targeted therapies. The compound's stability under various pH conditions also makes it suitable for formulation development, a hot topic in biopharmaceutical manufacturing forums.

Environmental and regulatory considerations for 3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine are aligned with green chemistry principles. Its potential low ecotoxicity profile and biodegradability are frequently discussed in ESG (Environmental, Social, and Governance)-focused research, addressing queries like "eco-friendly agrochemicals" or "sustainable drug synthesis." Analytical methods such as HPLC-MS and NMR are commonly employed to ensure its purity, a critical factor for compliance with ICH guidelines.

Market trends indicate growing demand for triazolopyrimidine derivatives, with CAS 1094292-89-3 being a key intermediate. Patent analyses reveal its inclusion in IP-protected formulations for anti-inflammatory and antifungal applications, answering frequent search queries about "next-gen small molecule drugs." Suppliers often highlight its batch-to-batch consistency and scalable synthesis, crucial for GMP production.

Future research directions for 3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine may explore its structure-activity relationships (SAR) in cancer immunotherapy or plant disease resistance, areas dominating scientific literature. Collaborative studies between computational chemists (in silico modeling) and experimentalists could accelerate its adoption in personalized medicine, a trending topic in AI-driven drug discovery platforms.

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